molecular formula C22H21BrN2O4 B11605610 Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate

Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate

Cat. No.: B11605610
M. Wt: 457.3 g/mol
InChI Key: IFNSWWMCNCFUKV-UHFFFAOYSA-N
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Description

Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents . The presence of the bromo and methyl groups on the phenyl ring, along with the diethyl ester groups, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or flow chemistry. These methods can significantly reduce reaction times and improve yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-(4-methylphenylamino)quinoline-3,6-dicarboxylate
  • Diethyl 4-(3-chloro-4-methylphenylamino)quinoline-3,6-dicarboxylate
  • Diethyl 4-(3-bromo-4-ethylphenylamino)quinoline-3,6-dicarboxylate

Uniqueness

Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The combination of the bromo and methyl groups on the phenyl ring, along with the diethyl ester groups, provides a distinct chemical profile that can be exploited for various applications .

Properties

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3 g/mol

IUPAC Name

diethyl 4-(3-bromo-4-methylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H21BrN2O4/c1-4-28-21(26)14-7-9-19-16(10-14)20(17(12-24-19)22(27)29-5-2)25-15-8-6-13(3)18(23)11-15/h6-12H,4-5H2,1-3H3,(H,24,25)

InChI Key

IFNSWWMCNCFUKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=C(C=C3)C)Br

Origin of Product

United States

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